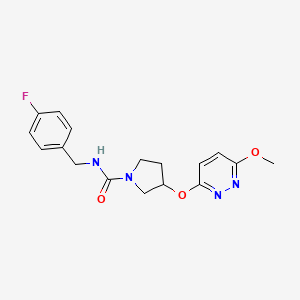
N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action and exhibits promising biochemical and physiological effects.
Scientific Research Applications
Kinase Inhibition
Researchers have focused on the design and synthesis of compounds that target the Met kinase superfamily due to its implication in human malignancies. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds have demonstrated efficacy in inhibiting tumor growth in preclinical models, leading to the advancement of selected candidates into clinical trials (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Novel pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been synthesized and screened for their antitubercular and antibacterial activities. Certain derivatives demonstrated potent anti-TB activity comparable to reference drugs. These findings highlight the potential of such compounds as molecular scaffolds for antitubercular activity, also showing significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).
Non-linear Optical (NLO) Properties and Molecular Docking
Studies on water-mediated synthesis of related compounds have shown potential applications in non-linear optical properties and molecular docking. These compounds have been investigated through computational chemistry methods, highlighting their interactions near the colchicines binding site of tubulin, which may contribute to inhibiting tubulin polymerization and demonstrating anticancer activity (Jayarajan et al., 2019).
Analgesic Properties
The synthesis and evaluation of compounds for their analgesic properties have been a significant area of research. For instance, the chemical modification of the pyridine moiety in certain molecules has been considered to optimize biological properties, including analgesic effects. This modification led to increased biological activity in some derivatives, suggesting their potential as new analgesics (Ukrainets et al., 2015).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-15-6-7-16(21-20-15)25-14-8-9-22(11-14)17(23)19-10-12-2-4-13(18)5-3-12/h2-7,14H,8-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSXDVIWGMRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)
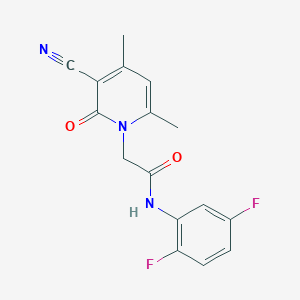

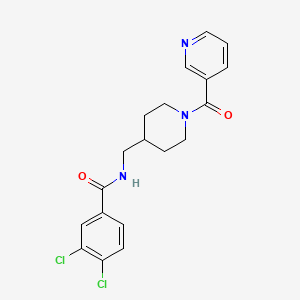
![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)
![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)
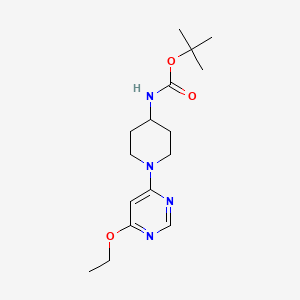
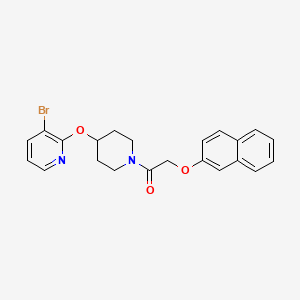
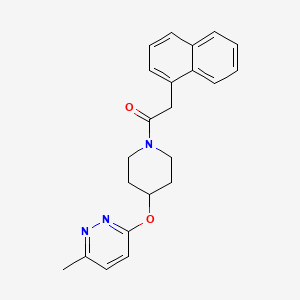
![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)
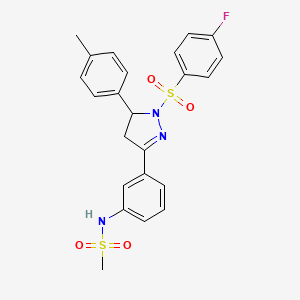
![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)

